molecular formula C16H15FN4O3S B2887136 2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine CAS No. 423742-56-7

2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine

Cat. No. B2887136
CAS RN: 423742-56-7
M. Wt: 362.38
InChI Key: XGVVTNSFFIIEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine, also known as 4-fluorophenyl 2-[[(E)-3-oxoprop-1-enyl]amino]benzenesulfonylguanidine, is an organic compound that is widely used in scientific research due to its ability to form stable covalent bonds with a variety of compounds. It is a sulfonamide derivative, meaning it contains an amide group, and has two nitrogen atoms in its structure. This compound is particularly useful in biochemical and physiological research, as it can be used to modify proteins, peptides, and other biomolecules.

Scientific Research Applications

Biomolecule Immobilization

This compound can be used in the immobilization of biomolecules onto polymer surfaces. It acts as a photolinker that forms covalent bonds between molecules upon photo-irradiation . This is crucial for biochemical assays and chemical syntheses, where stable attachment of biomolecules like enzymes, antibodies, or DNA is required.

Bioconjugation

Bioconjugation involves cross-linking or modifying biomolecules for various purposes, such as drug delivery or diagnostics . The compound’s reactive groups facilitate the binding of target molecules, making it a valuable linker in the creation of bioconjugates.

Surface Engineering

The compound’s ability to activate inert polymer surfaces through nitrene insertion reactions makes it an excellent candidate for surface engineering applications . This includes creating functional surfaces for biosensors or medical devices.

Rapid Diagnostics

In the field of diagnostics, this compound can be used to rapidly conjugate biomolecules such as antibodies or oligonucleotides to surfaces, which is essential for the development of quick diagnostic tests .

Drug Synthesis

The compound serves as an intermediate in the synthesis of various drugs. Its structural flexibility allows for the creation of pharmacologically active molecules with improved druglikeness and ADME-Tox properties .

Material Chemistry

Due to its versatile reactivity, the compound is used in material chemistry for the functionalization of surfaces and the construction of complex materials with specific properties .

properties

IUPAC Name

2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3S/c17-12-3-1-11(2-4-12)15(22)9-10-20-13-5-7-14(8-6-13)25(23,24)21-16(18)19/h1-10,20H,(H4,18,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVVTNSFFIIEPV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine

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